2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide hydrochloride
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Description
This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of such compounds involves the coupling of hydrazine with pyrazoles . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Molecular Structure Analysis
The molecular formula of this compound is C10H18ClN3O2 . It has a molecular weight of 247.72 g/mol . The InChI string and the canonical SMILES string provide more details about its structure .
Physical and Chemical Properties Analysis
Amides, which this compound is a type of, are usually solids at room temperature and have high boiling points . Amides of five or fewer carbon atoms are soluble in water .
Mechanism of Action
Future Directions
The future research directions could involve further exploration of the antileishmanial and antimalarial activities of this compound and other pyrazole derivatives . Additionally, the development of more efficient synthesis methods and the investigation of other potential pharmacological activities could be beneficial.
Properties
IUPAC Name |
2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]-N-(4-bromophenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O.ClH/c1-9-13(7-16)10(2)19(18-9)8-14(20)17-12-5-3-11(15)4-6-12;/h3-6H,7-8,16H2,1-2H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYCZRFYGMROQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Br)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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